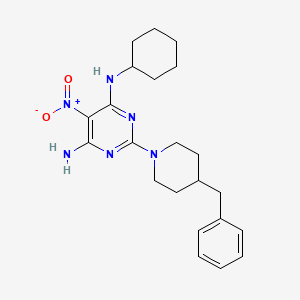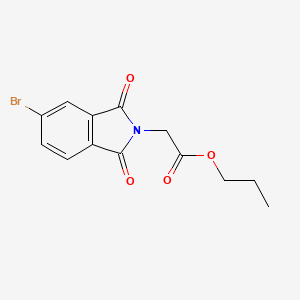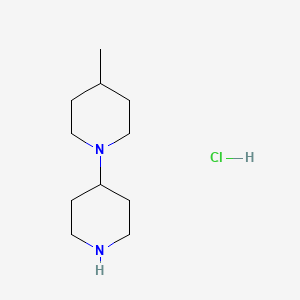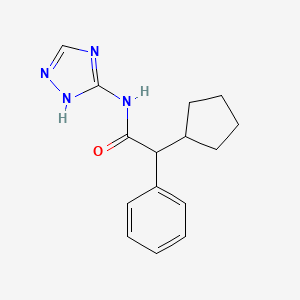![molecular formula C66H54N4O4 B12483202 bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate](/img/structure/B12483202.png)
bis{3-[2-(tritylamino)ethyl]-1H-indol-5-yl} benzene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-BIS(3-{2-[(TRIPHENYLMETHYL)AMINO]ETHYL}-1H-INDOL-5-YL) BENZENE-1,3-DICARBOXYLATE is a complex organic compound that features a unique structure combining indole and benzene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-BIS(3-{2-[(TRIPHENYLMETHYL)AMINO]ETHYL}-1H-INDOL-5-YL) BENZENE-1,3-DICARBOXYLATE typically involves multi-step organic reactions. The process begins with the preparation of the indole derivatives, followed by the introduction of the triphenylmethylaminoethyl group. The final step involves the coupling of these intermediates with benzene-1,3-dicarboxylate under controlled conditions. Common reagents used in these reactions include strong acids like sulfuric acid and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,3-BIS(3-{2-[(TRIPHENYLMETHYL)AMINO]ETHYL}-1H-INDOL-5-YL) BENZENE-1,3-DICARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the indole nitrogen, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1,3-BIS(3-{2-[(TRIPHENYLMETHYL)AMINO]ETHYL}-1H-INDOL-5-YL) BENZENE-1,3-DICARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mecanismo De Acción
The mechanism of action of 1,3-BIS(3-{2-[(TRIPHENYLMETHYL)AMINO]ETHYL}-1H-INDOL-5-YL) BENZENE-1,3-DICARBOXYLATE involves its interaction with specific molecular targets. The indole moiety can bind to various receptors, influencing cellular pathways. The triphenylmethylaminoethyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparación Con Compuestos Similares
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and biological activities.
Benzene Derivatives: Compounds such as benzene-1,3-dicarboxylic acid and its esters have comparable chemical properties.
Uniqueness
1,3-BIS(3-{2-[(TRIPHENYLMETHYL)AMINO]ETHYL}-1H-INDOL-5-YL) BENZENE-1,3-DICARBOXYLATE is unique due to its combination of indole and benzene moieties, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C66H54N4O4 |
|---|---|
Peso molecular |
967.2 g/mol |
Nombre IUPAC |
bis[3-[2-(tritylamino)ethyl]-1H-indol-5-yl] benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C66H54N4O4/c71-63(73-57-34-36-61-59(43-57)49(45-67-61)38-40-69-65(51-22-7-1-8-23-51,52-24-9-2-10-25-52)53-26-11-3-12-27-53)47-20-19-21-48(42-47)64(72)74-58-35-37-62-60(44-58)50(46-68-62)39-41-70-66(54-28-13-4-14-29-54,55-30-15-5-16-31-55)56-32-17-6-18-33-56/h1-37,42-46,67-70H,38-41H2 |
Clave InChI |
FHNZPDTZQKSGBY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=C4C=C(C=C5)OC(=O)C6=CC(=CC=C6)C(=O)OC7=CC8=C(C=C7)NC=C8CCNC(C9=CC=CC=C9)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Butan-2-ylamino)methyl]benzoic acid](/img/structure/B12483134.png)

![1,3-dimethyl-7-[1-oxo-1-(10H-phenothiazin-10-yl)butan-2-yl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12483144.png)

![2-chloro-N-({4-[4-(furan-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12483159.png)


![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone](/img/structure/B12483171.png)
![Propyl 5-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483180.png)
![1-[(2,6-dichlorobenzyl)sulfonyl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B12483189.png)


![Potassium N-{4-[(1E)-3,3-dimethyltriaz-1-EN-1-YL]benzenesulfonyl}-4,6-dimethylpyrimidin-2-aminide](/img/structure/B12483193.png)
